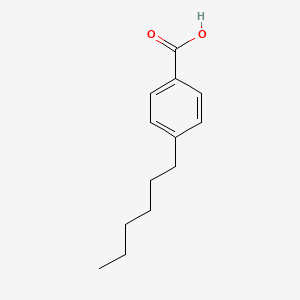

4-Hexylbenzoic acid

説明

4-Hexylbenzoic acid (HBA, C₁₃H₁₈O₂) is a benzoic acid derivative with a linear hexyl chain para-substituted on the aromatic ring. Its molecular structure combines the hydrophobic hexyl chain with the polar carboxylic acid group, enabling diverse applications in biocatalysis, liquid crystal (LC) technology, and supramolecular chemistry. HBA exhibits unique physicochemical properties, such as hydrogen-bonding capability and amphiphilicity, which facilitate interactions with enzymes (e.g., CYP102A1) and participation in LC phase formation .

特性

IUPAC Name |

4-hexylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEPWESLFZVUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066720 | |

| Record name | Benzoic acid, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21643-38-9 | |

| Record name | 4-Hexylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21643-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF567YY01P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Direct Synthesis from Benzoic Acid Derivatives

One common method involves the alkylation of benzoic acid derivatives:

- Starting Materials : Benzoic acid, hexyl bromide, and a base (e.g., sodium hydroxide).

- Reaction Conditions : The reaction is typically conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 140-165 °C).

- Procedure : The benzoic acid derivative is reacted with hexyl bromide in the presence of a base to facilitate nucleophilic substitution.

- Yield : This method can yield up to 90% purity of this compound after purification steps such as recrystallization or chromatography.

Hydrolysis of Hexylbenzoyl Chloride

Another method involves the hydrolysis of hexylbenzoyl chloride:

- Starting Materials : Hexylbenzoyl chloride and water or an aqueous base.

- Reaction Conditions : The reaction is performed at room temperature to moderate temperatures.

- Procedure : The hexylbenzoyl chloride undergoes hydrolysis in the presence of water, resulting in the formation of this compound.

- Yield : This method generally yields high purity products but may require additional steps to remove unreacted starting materials.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of different preparation methods for this compound:

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Synthesis | Benzoic acid, hexyl bromide | 140-165 °C in DMF/DMSO | ~90 | ~99 |

| Hydrolysis | Hexylbenzoyl chloride | Room temperature | High | High |

Research Findings

Recent studies have explored various aspects of the synthesis and applications of this compound:

Polymer Applications : Research indicates that this compound serves as a critical additive in liquid crystal polymer formulations, enhancing thermal stability and mechanical properties.

Biotransformations : Whole-cell biotransformations using microbial systems have shown promising results in converting related compounds into hydroxylated derivatives, indicating potential for further functionalization of this compound.

化学反応の分析

Types of Reactions: 4-Hexylbenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed:

Oxidation: Formation of hexylbenzoic acid derivatives.

Reduction: Formation of hexylbenzyl alcohol or hexylbenzene.

Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.

科学的研究の応用

Liquid Crystalline Properties

Phase Behavior

4-Hexylbenzoic acid exhibits liquid crystalline phases, specifically nematic and smectic phases. Research has shown that this compound undergoes phase transitions that are heavily influenced by temperature and molecular orientation. For instance, infrared spectroscopy studies indicated that the stability of hydrogen bonds in this compound is not merely temperature-dependent but also relies on the molecular arrangement within the crystalline structure .

Thermal Properties

Differential scanning calorimetry (DSC) studies revealed that mixtures containing this compound display significant thermal transitions. The phase transition temperatures increase with the heating rate, indicating its potential for applications in thermally responsive materials .

Liquid Crystal Displays (LCDs)

One of the primary applications of this compound is in the formulation of liquid crystal displays. Its ability to form stable liquid crystalline phases allows it to be used as a mesogenic component in LCDs, enhancing their performance by improving response times and optical clarity.

Polymer Functionalized Nanoparticles

Recent studies have explored the functionalization of nanoparticles with this compound to stabilize blue phase liquid crystals. By incorporating this compound into nanoparticle structures, researchers have achieved improved thermal stability and reduced disturbances in liquid crystal order . The following table summarizes key findings from these studies:

| Study | Findings |

|---|---|

| Wang et al. (2021) | Dispersed gold nanoparticles functionalized with mesogenic ligands in blue phase mixtures containing this compound resulted in enhanced thermal stability and a wider temperature range for phase transitions. |

| Lepodise & Pheko-Ofitlhile (2021) | Characterized the THz spectroscopic properties of liquid crystals including this compound, highlighting its unique absorption bands and intermolecular interactions. |

Biotransformation Studies

This compound has also been studied for its role as a substrate in biotransformation processes. In research involving various yeast strains, it was found that specific cytochrome P450 enzymes could hydroxylate this compound effectively. This biotransformation capability suggests potential applications in biocatalysis and synthetic organic chemistry .

Terahertz Spectroscopy Characterization

A study conducted by researchers at Botswana International University utilized terahertz spectroscopy to characterize liquid crystals including this compound. The results indicated distinct absorption bands corresponding to molecular vibrations, providing insights into the intermolecular interactions within the liquid crystalline matrix .

Thermal and Optical Properties Investigation

Another significant study investigated the thermo-electro-optic properties of binary mixtures involving this compound. The results demonstrated high optical transmittance at the nematic-isotropic phase transition, indicating its utility in optoelectronic devices .

作用機序

The mechanism of action of 4-hexylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a substrate for cytochrome P450 enzymes, which catalyze its hydroxylation to form hydroxy derivatives. These reactions are crucial for understanding the metabolic pathways and potential biological effects of the compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

Biocatalytic Activity and Enzyme Interactions

HBA serves as a substrate for cytochrome P450 monooxygenases (e.g., CYP102A1 and CYP505A1), which hydroxylate its hexyl chain. Key comparisons with related substrates include:

Table 1: Enzymatic Parameters of HBA and 4-Nonyloxybenzoic Acid (NOBA)

| Compound | Kd (μM) | NADPH Consumption Rate (min⁻¹) | Coupling Efficiency (%) | Hydroxylation Products |

|---|---|---|---|---|

| 4-Hexylbenzoic acid | 2.6 ± 0.1 | 45 ± 1 | 77 | ω-1-, ω-2-hydroxyhexylbenzoic acid |

| 4-Nonyloxybenzoic acid | 1.9 ± 0.2 | 61 ± 1 | 57 | ω-2-hydroxynonyloxybenzoic acid |

- Binding Affinity: NOBA binds more tightly to CYP102A1 (Kd = 1.9 μM) than HBA (Kd = 2.6 μM), likely due to its longer alkyl chain enhancing hydrophobic interactions .

- Catalytic Efficiency: Despite lower coupling efficiency (57% vs. 77%), NOBA exhibits higher NADPH consumption rates (61 min⁻¹), suggesting divergent electron transfer mechanisms .

- Host-Specific Biotransformation : In Saccharomyces cerevisiae, HBA conversion reaches 0.8 mM in 24 hours via CYP102A1, whereas Arxula adeninivorans achieves 2 mM conversion in 6 hours using CYP505A1, highlighting host-enzyme compatibility differences .

Table 2: Thermal Properties of HBA-Based LC Mixtures

- Alkyl vs. Alkoxy Chains : Alkoxy-substituted analogs (e.g., 4-hexadecyloxybenzoic acid) exhibit higher thermal stability than alkyl derivatives like HBA, attributed to stronger intermolecular dipole interactions .

- Hydrogen Bonding : HBA’s carboxylic acid group enables dynamic hydrogen bonding with bipyridines or cyclohexanecarboxylic acids, critical for stabilizing nematic phases in LC composites .

Structural and Functional Analogues

Hydroxybenzoic Acid Derivatives

- 4-Hydroxybenzoic Acid : Lacks the hexyl chain, resulting in higher polarity and reduced lipid solubility. Used in pharmaceuticals and preservatives but unsuitable for LC applications due to weak mesogenic properties .

- 4-(Hexyloxy)benzoic Acid : The alkoxy group enhances LC phase stability compared to HBA but may reduce enzymatic accessibility due to steric hindrance .

Aromatic Carboxylic Acids with Varied Substituents

- 4-Phenylbenzoic Acid : The phenyl group increases rigidity, favoring crystalline phases over LC behavior. It exhibits higher acute toxicity (Category 4) compared to HBA .

- 4-Methoxycarbonylbenzoic Acid : The ester group disrupts hydrogen bonding, limiting its utility in supramolecular assemblies but enabling use as a synthetic intermediate .

生物活性

4-Hexylbenzoic acid (HBA) is a compound with significant biological activity, particularly in the context of enzymatic reactions and biotransformation processes. This article delves into its biological properties, enzymatic interactions, and potential applications, supported by relevant research findings and data.

This compound is an aromatic carboxylic acid with the molecular formula . It is characterized by a hexyl group attached to the benzene ring, which influences its solubility and reactivity. The compound is known for its ability to serve as a substrate for various cytochrome P450 enzymes, particularly CYP102A1.

Substrate for Cytochrome P450

Research has demonstrated that this compound is an effective substrate for the enzyme CYP102A1, a cytochrome P450 monooxygenase. In studies utilizing the BD Oxygen Biosensor System, HBA exhibited a dissociation constant () of 2.6 ± 0.1 μM, indicating strong binding affinity to the enzyme's active site .

Table 1: Enzymatic Activity of CYP102A1 with this compound

| Parameter | Value |

|---|---|

| (μM) | 2.6 ± 0.1 |

| NADPH Consumption Rate (min) | 45 ± 1 |

| Coupling Efficiency (%) | 77 |

During biotransformation experiments, whole-cell systems converted HBA into various hydroxylated products, including ω-1- and ω-2-hydroxyhexylbenzoic acid. In biphasic systems, up to 86% conversion was achieved within four hours .

Comparison of Yeast Strains

A comparative study investigated the hydroxylation activity of HBA across different yeast strains expressing CYP102A1 and CYP505A1. Notably, Kluyveromyces marxianus and Arxula adeninivorans demonstrated significant activity, with the latter achieving conversions of up to 2 mM HBA within six hours .

Table 2: Hydroxylation Activity in Different Yeast Strains

| Yeast Strain | Enzyme | HBA Conversion (mM) | Time (hours) |

|---|---|---|---|

| Saccharomyces cerevisiae | CYP102A1 | 0.8 | 24 |

| Arxula adeninivorans | CYP505A1 | 2.0 | 6 |

| Kluyveromyces marxianus | Both | Significant | Varies |

Applications in Nanotechnology

This compound also finds applications in nanotechnology, particularly in the formulation of liquid crystals. It has been used to create pure blue phase mixtures that can be utilized in display technologies due to their favorable thermal properties .

Table 3: Composition of Blue Phase Mixtures

| Component | Mass Percentage (%) |

|---|---|

| This compound | 31.2 |

| Trans-4-Butylcyclohexanecarboxylic Acid | 32.5 |

| Chiral Dopant | 36.2 |

Case Studies

In one notable case study, researchers explored the use of HBA as a model compound for studying biotransformation processes in yeast systems. The study highlighted the efficiency of using whole-cell biocatalysts for converting HBA into valuable hydroxylated derivatives, which could have implications for pharmaceutical synthesis and environmental bioremediation .

Q & A

Q. What are the recommended methods for synthesizing 4-Hexylbenzoic acid with high purity?

A common approach involves Friedel-Crafts alkylation of benzoic acid derivatives followed by oxidation. For purification, recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is effective. Enzymatic routes, such as those used for 4-hydroxybenzoic acid synthesis (e.g., microbial catalysis), may also be adapted for alkyl chain modifications . Purity validation via HPLC (C18 column, UV detection at 254 nm) or GC-MS is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : NMR will show aromatic protons (δ 7.8–8.2 ppm, para-substituted benzene) and hexyl chain signals (δ 0.8–1.6 ppm). NMR confirms the carboxylic acid group (δ ~170 ppm) .

- IR : Strong absorption bands for -COOH (~2500–3300 cm) and C=O (~1680 cm) .

- Mass Spectrometry : Molecular ion peak at m/z 206.28 (CHO) with fragmentation patterns reflecting the hexyl chain .

Q. What safety precautions are required when handling this compound?

Use PPE (gloves, goggles), ensure proper ventilation, and avoid ingestion or skin contact. Safety data indicate hazards: R22 (harmful if swallowed) and R36/37 (irritating to eyes/respiratory system) . For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How should this compound be stored to maintain stability?

Store at 2–30°C in a tightly sealed container, protected from light and moisture. Long-term stability tests recommend inert atmosphere (N) to prevent oxidation .

Q. How can researchers validate the purity of synthesized this compound?

Combine melting point analysis (94–99°C) with chromatographic methods (HPLC retention time comparison to standards) and elemental analysis (C, H, O content). Residual solvents can be quantified via GC headspace analysis .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield and reduce by-products?

Use Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., AlCl for Friedel-Crafts), reaction temperature (60–80°C), and solvent polarity. Kinetic studies under reflux conditions (toluene, 12–24 hrs) can minimize dimerization by-products. Advanced purification via preparative HPLC or fractional crystallization may further enhance purity .

Q. What computational methods predict the reactivity of this compound in different solvents?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model solvation effects in polar aprotic solvents (e.g., DMSO) versus non-polar media. Molecular dynamics simulations reveal aggregation tendencies due to the hydrophobic hexyl chain, impacting solubility and reaction kinetics .

Q. How does the hexyl chain influence physicochemical properties compared to shorter-chain analogs?

The hexyl chain increases lipophilicity (logP ~3.5), reducing aqueous solubility but enhancing membrane permeability. Differential Scanning Calorimetry (DSC) shows a lower melting point (94–99°C) compared to methyl or ethyl analogs due to disrupted crystal packing .

Q. What in vitro models are suitable for assessing this compound’s biological activity?

Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential). Structural analogs of benzoic acid derivatives have shown activity in receptor-binding studies, suggesting similar screening frameworks .

Q. How can crystallographic challenges in this compound analysis be addressed?

Single-crystal X-ray diffraction requires slow evaporation from ethanol to obtain suitable crystals. Polymorphism studies via Powder X-ray Diffraction (PXRD) and thermal gravimetric analysis (TGA) help characterize phase transitions. Hexyl chain flexibility often leads to disordered structures, requiring high-resolution synchrotron data .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。